molecular formula C5H10N2 B13207456 2,3-Diazabicyclo[2.2.1]heptane

2,3-Diazabicyclo[2.2.1]heptane

Katalognummer: B13207456
Molekulargewicht: 98.15 g/mol
InChI-Schlüssel: PWHOCEZDDSHQTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Diazabicyclo[221]heptane is a bicyclic organic compound with the molecular formula C7H12N2 It is characterized by a unique structure that includes a seven-membered ring with two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diazabicyclo[2.2.1]heptane typically involves the reaction of ethyl azodicarboxylate with cyclopentadiene. The reaction is carried out in an ether solution, with the addition of cyclopentadiene dropwise to maintain a gentle reflux . The resulting product, diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is then hydrogenated using palladium on carbon as a catalyst to yield diethyl this compound-2,3-dicarboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the denitrogenation process, which involves the release of nitrogen gas and the formation of cycloalkene derivatives .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium on carbon for hydrogenation and potassium hydroxide for deprotection reactions . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound include cycloalkene derivatives and various substituted bicyclic compounds .

Wirkmechanismus

The mechanism of action of 2,3-Diazabicyclo[2.2.1]heptane involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity . The exact molecular targets and pathways depend on the specific application and the chemical environment.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Diazabicyclo[2.2.1]heptane is unique due to its specific arrangement of nitrogen atoms within the bicyclic structure. This arrangement imparts distinct reactivity and binding properties, making it valuable for various scientific and industrial applications.

Eigenschaften

Molekularformel

C5H10N2

Molekulargewicht

98.15 g/mol

IUPAC-Name

2,3-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C5H10N2/c1-2-5-3-4(1)6-7-5/h4-7H,1-3H2

InChI-Schlüssel

PWHOCEZDDSHQTI-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1NN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.